molecular formula C12H17N3OS B10927238 N-{3-[(propan-2-ylcarbamothioyl)amino]phenyl}acetamide

N-{3-[(propan-2-ylcarbamothioyl)amino]phenyl}acetamide

Cat. No.: B10927238
M. Wt: 251.35 g/mol
InChI Key: OCEUEDQYAUOLGP-UHFFFAOYSA-N
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Description

N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE is a chemical compound with the molecular formula C12H17N3OS This compound is known for its unique structure, which includes an isopropylamino group, a carbothioyl group, and a phenylacetamide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE include:

Uniqueness

N~1~-(3-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropylamino and carbothioyl groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

N-[3-(propan-2-ylcarbamothioylamino)phenyl]acetamide

InChI

InChI=1S/C12H17N3OS/c1-8(2)13-12(17)15-11-6-4-5-10(7-11)14-9(3)16/h4-8H,1-3H3,(H,14,16)(H2,13,15,17)

InChI Key

OCEUEDQYAUOLGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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